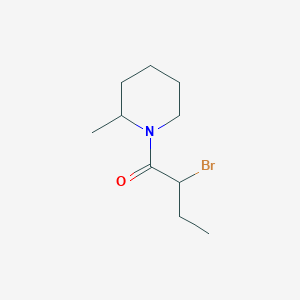![molecular formula C19H11N5O3 B2848711 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide CAS No. 1251576-87-0](/img/structure/B2848711.png)
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H11N5O3 and its molecular weight is 357.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, have been shown to exhibit antimicrobial and antioxidant activities . The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase .
Mode of Action
It is known that benzofuran compounds have diverse pharmacological properties, including anti-inflammatory, anticancer, anticonvulsant, and antimalarial effects .
Biochemical Pathways
Benzofuran compounds are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemische Analyse
Biochemical Properties
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been reported to produce a significant inhibitory effect on Src kinase . The nature of these interactions is likely to be complex and may involve multiple binding sites on the target molecules .
Cellular Effects
This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
Its inhibitory effect on Src kinase suggests that it may exert its effects at the molecular level through enzyme inhibition
Eigenschaften
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N5O3/c25-17(14-10-20-12-6-2-3-7-13(12)21-14)22-19-24-23-18(27-19)16-9-11-5-1-4-8-15(11)26-16/h1-10H,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNVUEFJBJGLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2848630.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2848633.png)

![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)
![5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848636.png)

![benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate](/img/structure/B2848641.png)

![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)

![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)
